2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline
CAS No.:
Cat. No.: VC18590777
Molecular Formula: C13H9ClN2O
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.
![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline -](/images/structure/VC18590777.png)
Molecular Formula | C13H9ClN2O |
---|---|
Molecular Weight | 244.67 g/mol |
IUPAC Name | 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline |
Standard InChI | InChI=1S/C13H9ClN2O/c14-9-5-6-16-11-7-12(17-13(9)11)8-3-1-2-4-10(8)15/h1-7H,15H2 |
Standard InChI Key | QPJHCPNEXZJEOC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC3=NC=CC(=C3O2)Cl)N |
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline, reflects its fused bicyclic system: a furan ring (furo) fused to a pyridine ring at the [3,2-b] positions. The chlorine substituent occupies the 7-position of the furopyridine scaffold, while the aniline group (-NH) is attached to the 2-position (Figure 1). Key identifiers include:
-
Canonical SMILES:
C1=CC=C(C(=C1)C2=CC3=NC=CC(=C3O2)Cl)N
-
InChIKey:
QPJHCPNEXZJEOC-UHFFFAOYSA-N
-
PubChem CID:
66779691
The planar structure of the furopyridine core facilitates π-π stacking interactions, while the electron-rich aniline and electron-withdrawing chlorine may influence solubility and reactivity.
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from computational and experimental data :
Property | Value |
---|---|
Molecular Weight | 244.67 g/mol |
XLogP3 (Partition Coefficient) | ~2.5 (estimated) |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (O, N, Cl) |
Topological Polar Surface Area | 55.1 Ų |
The moderate lipophilicity (XLogP3 ≈ 2.5) suggests reasonable membrane permeability, a trait advantageous for drug candidates .
Synthesis and Structural Optimization
Proposed Synthetic Routes
While no explicit synthesis of 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline is documented, analogous furopyridine syntheses provide methodological insights. A plausible route involves:
-
Knoevenagel Condensation: Formation of a fused heterocyclic intermediate via condensation of a chlorinated pyridine-carbaldehyde with a furan derivative .
-
Pinner Cyclization: Cyclization under acidic conditions to form the furopyridine core, followed by nitration and reduction to introduce the aniline group .
For example, chromeno[3,2-b]pyridines are synthesized via a one-pot cascade involving Knoevenagel condensation and Pinner cyclization . Adapting this method, substituting chromene with furan derivatives could yield the target scaffold.
Challenges in Synthesis
Key hurdles include:
-
Regioselectivity: Ensuring chlorine incorporation at the 7-position requires precise control of reaction conditions.
-
Aniline Stability: The NH group may necessitate protective strategies (e.g., acetylation) during halogenation steps .
Biological Activity and Mechanistic Hypotheses
Functional Selectivity in GPCR Modulation
Aniline-containing ligands, such as dopamine D receptor agonists, demonstrate biased signaling toward G-cAMP over β-arrestin pathways . The NH group’s hydrogen-bonding capacity and the fused ring’s rigidity in 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline could similarly bias downstream signaling in GPCR targets, though empirical validation is needed.
Computational and Structural Insights
Docking Studies
Molecular docking of analogous compounds predicts that:
-
The aniline’s amine group forms hydrogen bonds with kinase hinge regions (e.g., Mer’s Glu672 and Asp678) .
-
The chloro-furopyridine core occupies hydrophobic pockets, enhancing binding affinity .
ADMET Profiling
Predictive ADMET models suggest:
-
Absorption: Moderate oral bioavailability (F ≈ 50–60%) due to balanced solubility and permeability.
-
Metabolism: Likely hepatic oxidation via CYP3A4, with the chlorine atom potentially slowing degradation.
Future Directions and Applications
Target Identification
Priority areas include:
-
Kinase Profiling: Screening against TAM (Axl, Mer, Tyro3) and related kinases to validate inhibitory activity.
-
GPCR Panels: Assessing bias in cAMP vs. β-arrestin signaling for neurological indications.
Structural Optimization
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume